molecular formula C12H18BrClN2O2S B8035710 1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride

1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride

Cat. No.: B8035710
M. Wt: 369.71 g/mol
InChI Key: AOMGPPQIAZWLNY-UHFFFAOYSA-N
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Description

1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride typically involves multiple steps. One common approach is the sulfonylation of 3-bromo-5-methylphenylamine with a sulfonyl chloride derivative, followed by the reaction with 3-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the piperazine ring may enhance binding affinity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine
  • 1-((3-Bromo-5-methylphenyl)sulfonyl)-4-methylpiperazine

Uniqueness

1-((3-Bromo-5-methylphenyl)sulfonyl)-3-methylpiperazine hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)sulfonyl-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c1-9-5-11(13)7-12(6-9)18(16,17)15-4-3-14-10(2)8-15;/h5-7,10,14H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMGPPQIAZWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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